2,2-Difluorocyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclohexane-1,3-dione is a chemical compound with the molecular formula C6H6F2O2 and a molecular weight of 148.11 g/mol . It is a useful research chemical known for its unique structure, which includes two fluorine atoms attached to a cyclohexane ring with two ketone groups at positions 1 and 3 . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2,2-Difluorocyclohexane-1,3-dione typically involves the use of simple reagents and reaction conditions. One common method includes the reaction of cyclohexane-1,3-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the fluorination process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2,2-Difluorocyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex fluorinated compounds.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .
Scientific Research Applications
2,2-Difluorocyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, fluorine atoms can increase the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets . Additionally, the ketone groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are essential for the compound’s biological activity .
Comparison with Similar Compounds
2,2-Difluorocyclohexane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione: This compound lacks the fluorine atoms and has different chemical properties and reactivity.
2,2-Dichlorocyclohexane-1,3-dione: The presence of chlorine atoms instead of fluorine results in different chemical behavior and applications.
2,2-Dibromocyclohexane-1,3-dione: Bromine atoms confer different reactivity and properties compared to fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)4(9)2-1-3-5(6)10/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBNNITMZRWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.